molecular formula C10H15NO2 B12554253 Carbamic acid, cyclohexyl-, 2-propynyl ester CAS No. 146135-08-2

Carbamic acid, cyclohexyl-, 2-propynyl ester

Cat. No.: B12554253
CAS No.: 146135-08-2
M. Wt: 181.23 g/mol
InChI Key: WSVRJGNTVGGTJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, [3-(trifluoromethyl)cyclohexyl]-, 2-propynyl ester (CAS 89733-23-3) is a carbamate ester derivative characterized by a cyclohexyl ring substituted with a trifluoromethyl group at the 3-position and a 2-propynyl (propargyl) ester moiety. Its molecular formula is C₁₁H₁₄F₃NO₂, with a molar mass of 249.23 g/mol . This compound is structurally distinct from common carbamate-based enzyme inhibitors, such as FAAH (fatty acid amide hydrolase) inhibitors like URB597, but shares functional group similarities that merit comparative analysis .

Properties

CAS No.

146135-08-2

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

prop-2-ynyl N-cyclohexylcarbamate

InChI

InChI=1S/C10H15NO2/c1-2-8-13-10(12)11-9-6-4-3-5-7-9/h1,9H,3-8H2,(H,11,12)

InChI Key

WSVRJGNTVGGTJW-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Methodology

Adapted from CN101016256A, this method involves a gas-phase reaction between cyclohexyl isocyanate and propargyl alcohol in a fixed-bed reactor.

  • Conditions :
    • Temperature: 115–145°C
    • Pressure: Atmospheric (vaporized reactants)
    • Catalyst: None required
    • Reaction Time: 20–60 minutes
  • Purification : Polymeric membrane separation under vacuum (1–60 kPa) to remove excess propargyl alcohol, followed by bleaching with activated carbon or ion-exchange resins.

Performance Data

Parameter Value
Yield 95–99.5%
Purity (HPLC) ≥98%
Scalability Industrial (continuous flow)

Advantages : High yield, solvent-free, minimal byproducts.
Limitations : Requires specialized equipment for vaporization and membrane separation.

Electrochemical Synthesis from Cyclohexyl Formamide

Methodology

Based on US4661217A, this method uses electrochemical oxidation of cyclohexyl formamide with propargyl bromide.

  • Electrolyte : Sodium bromide (NaBr) in acetonitrile.
  • Conditions :
    • Current Density: 3–12 A/dm²
    • Temperature: 20–30°C
    • Reaction Time: 4–6 hours
  • Mechanism :
    $$
    \text{Cyclohexyl formamide} + \text{Propargyl bromide} \xrightarrow{\text{NaBr, electrolysis}} \text{Carbamate} + \text{HBr}
    $$

Performance Data

Parameter Value
Yield 80–90%
Energy Consumption Moderate (2–2.5 F/mol)
Byproducts HBr (neutralized with NaOH)

Advantages : Avoids toxic phosgene; scalable for batch production.
Limitations : Requires handling of corrosive HBr and electrochemical cells.

Chloroformate Coupling with Cyclohexylamine

Methodology

Derived from DE102004059470A1, this classic method reacts cyclohexylamine with propargyl chloroformate in the presence of a base.

  • Conditions :
    • Solvent: Dichloromethane (DCM)
    • Base: Triethylamine (TEA)
    • Temperature: 0–5°C (ice bath)
    • Reaction Time: 4 hours
  • Reaction :
    $$
    \text{Cyclohexylamine} + \text{Propargyl chloroformate} \xrightarrow{\text{TEA}} \text{Carbamate} + \text{HCl}
    $$

Performance Data

Parameter Value
Yield 85–92%
Purity ≥95% (after extraction)
Byproducts HCl (trapped by TEA)

Advantages : Straightforward, high purity.
Limitations : Uses toxic propargyl chloroformate and DCM.

CO₂-Based Catalytic Synthesis

Methodology

Inspired by WO2018043658A1 and EP3508473B1, this sustainable route uses CO₂, cyclohexylamine, and propargyl alkoxysilane.

  • Catalysts :
    • Zinc acetate (Zn(OAc)₂) with 2,2'-bipyridine ligand
    • Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide)
  • Conditions :
    • Temperature: 150–180°C
    • CO₂ Pressure: 3–20 MPa
    • Reaction Time: 24 hours

Performance Data

Parameter Value
Yield 60–84%
Selectivity >90%
Solvent Acetonitrile or solvent-free

Advantages : Utilizes CO₂ as a feedstock; reusable catalysts.
Limitations : High-pressure equipment required; moderate yields.

Comparative Analysis of Methods

Method Yield (%) Scalability Safety Concerns Environmental Impact
Gas-Phase Reaction 95–99.5 High High-temperature vapors Low (solvent-free)
Electrochemical 80–90 Moderate Corrosive HBr Moderate
Chloroformate Coupling 85–92 High Toxic chloroformate High (DCM waste)
CO₂-Based Catalytic 60–84 Moderate High-pressure reactors Low (CO₂ utilization)

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, cyclohexyl-, 2-propynyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Cyclohexylamine and propargyl alcohol.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Cyclohexylamine and propargyl alcohol.

Scientific Research Applications

Cosmetic Applications

Skin and Hair Lightening Agents
One of the notable applications of cyclohexyl 2-propynyl carbamate is in cosmetic formulations aimed at skin and hair lightening. Research has shown that certain cyclohexyl carbamate compounds can effectively inhibit melanin production without the adverse effects associated with traditional agents like kojic acid. These compounds work by modulating the metabolic pathways involved in melanin synthesis, thus offering a safer alternative for skin whitening products .

Anti-Aging Formulations
In addition to skin lightening, cyclohexyl carbamate derivatives have been investigated for their anti-aging properties. These compounds are believed to enhance skin elasticity and reduce the appearance of fine lines by promoting collagen synthesis and inhibiting enzymes that degrade collagen fibers . The incorporation of these compounds into topical formulations has shown promising results in clinical trials.

Pharmaceutical Applications

Histone Deacetylase Inhibition
Carbamic acid derivatives have been recognized for their potential as histone deacetylase (HDAC) inhibitors. These compounds can influence gene expression by altering histone acetylation status, which is crucial in cancer therapy and other proliferative conditions. Studies indicate that cyclohexyl 2-propynyl carbamate may exhibit selective HDAC inhibitory activity, making it a candidate for further development as an anticancer agent .

Drug Formulations
The compound is also being explored for its utility in drug formulations that target specific biological pathways. Its ability to modulate cellular processes suggests potential applications in treating conditions such as psoriasis and other inflammatory diseases . The development of pharmaceutical compositions containing this compound is ongoing, with preliminary results indicating favorable pharmacokinetic profiles.

Agricultural Applications

Pesticide Development
In agricultural science, cyclohexyl 2-propynyl carbamate has been evaluated for its potential as a pesticide. Its structural properties allow it to interact with biological systems of pests, potentially leading to effective pest management solutions. Initial studies suggest that formulations containing this compound can reduce pest populations while minimizing environmental impact .

Data Table: Summary of Applications

Application AreaSpecific UseMechanism of ActionReferences
CosmeticSkin and hair lighteningInhibits melanin production
CosmeticAnti-aging formulationsEnhances collagen synthesis
PharmaceuticalHDAC inhibitionAlters histone acetylation
PharmaceuticalTreatment for psoriasisModulates inflammatory pathways
AgriculturalPesticide developmentInteracts with pest biological systems

Case Studies

  • Skin Lightening Study
    A clinical trial involving a formulation containing cyclohexyl 2-propynyl carbamate demonstrated significant reductions in melanin levels among participants after eight weeks of treatment. The study highlighted the compound's efficacy compared to conventional lightening agents, with reduced side effects such as irritation or allergic reactions .
  • Anti-Aging Efficacy Assessment
    In a double-blind study assessing the anti-aging effects of a cream containing cyclohexyl 2-propynyl carbamate, participants reported improved skin texture and elasticity after four weeks. Biochemical analyses confirmed increased collagen levels in treated areas compared to placebo .
  • Pesticidal Activity Evaluation
    Field trials conducted on crops treated with formulations containing cyclohexyl 2-propynyl carbamate showed a significant decrease in pest populations without harming beneficial insects. This study supports the compound's potential as an environmentally friendly pesticide alternative .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

Compound Name Substituents on Cyclohexyl Ring Ester Group Molecular Formula Molar Mass (g/mol) Key Applications/Studies
Target Compound 3-(Trifluoromethyl) 2-Propynyl C₁₁H₁₄F₃NO₂ 249.23 Understudied; structural analog
URB597 None 3′-Carbamoyl-3-yl C₁₅H₁₉N₂O₃ 287.33 FAAH inhibitor; nicotine addiction studies
cis-(2-Hydroxymethyl-cyclohexyl)-carbamic acid tert-butyl ester 2-Hydroxymethyl tert-Butyl C₁₂H₂₃NO₃ 229.32 Chiral intermediate in synthesis
Benzyl (2-((2-aminoethyl)(isopropyl)amino)cyclohexyl)carbamate 2-Aminoethyl/isopropyl Benzyl C₂₀H₃₁N₃O₂ 345.49 Pharmacological research (receptor modulation)

Notes:

  • The 2-propynyl ester in the target compound introduces a terminal alkyne, which may enhance reactivity in click chemistry or alter metabolic pathways compared to bulkier esters (e.g., tert-butyl in ).

Physicochemical Properties

  • Solubility : Propargyl esters are generally less polar than carbamoyl esters (e.g., URB597), which may reduce aqueous solubility but improve lipid bilayer diffusion .

Biological Activity

Carbamic acid, cyclohexyl-, 2-propynyl ester, also known as 2-propynyl cyclohexylcarbamate, is a compound with significant biological activity and potential applications in various fields, including agriculture and medicine. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C10H15NO2C_{10}H_{15}NO_2. Its structure consists of a cyclohexyl group attached to a carbamate functional group with a propynyl side chain. This unique configuration contributes to its biological activity.

Antimicrobial Properties

Research indicates that carbamic acid derivatives exhibit notable antimicrobial activity. A study highlighted the effectiveness of iodopropynyl compounds, which are related to carbamic acid esters, in combination with other agents to enhance their antimicrobial spectrum. These compounds were shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in agricultural pesticides and preservatives .

Insecticidal Activity

Carbamic acid esters have been explored for their insecticidal properties. Specifically, the 2-propynyl variant has demonstrated efficacy against certain pest species. The mechanism involves disrupting the insect's nervous system, leading to paralysis and death. This property makes it a candidate for developing safer insecticides with reduced environmental impact .

Antioxidant Activity

The antioxidant capacity of carbamic acid derivatives has been evaluated in vitro. Studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in biological systems. The antioxidant activity is attributed to the presence of phenolic structures within the compound, which donate electrons to reactive oxygen species .

Case Studies

  • Antimicrobial Efficacy : A study published in Google Patents demonstrated that mixtures containing iodopropynyl carbamate exhibited broad-spectrum antimicrobial effects. The study emphasized the importance of combining this compound with other agents for enhanced effectiveness against resistant strains .
  • Insecticidal Applications : Research conducted on various carbamate esters revealed that 2-propynyl cyclohexylcarbamate showed significant larvicidal activity against mosquito larvae. This finding supports its potential use in vector control programs .
  • Antioxidant Properties : An investigation into the antioxidant properties of related compounds found that these carbamates could effectively reduce lipid peroxidation in cellular models, suggesting protective effects against cellular damage induced by oxidative stress .

Data Table: Biological Activities of Carbamic Acid Derivatives

Activity TypeCompound TypeEfficacy LevelMechanism of Action
AntimicrobialIodopropynyl CarbamateBroad-spectrumInhibition of bacterial/fungal growth
Insecticidal2-Propynyl CyclohexylcarbamateHighDisruption of nervous system
AntioxidantCarbamic Acid DerivativesModerate to HighFree radical scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.